

Trofosfamide in Elderly Cancer Patients: A Comparative Guide

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Compound of Interest

Compound Name: Trofosfamide

Cat. No.: B7823466

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For researchers and drug development professionals, understanding the clinical performance of chemotherapeutic agents in the growing elderly population is critical. This guide provides a comparative analysis of **Trofosfamide**'s clinical trial results in elderly patients with soft tissue sarcoma and diffuse large B-cell lymphoma, benchmarked against standard therapeutic alternatives.

Executive Summary

Trofosfamide, an oral alkylating agent, has been investigated as a treatment option for elderly patients with certain cancers, offering a potentially more manageable toxicity profile compared to standard intravenous chemotherapy. In elderly patients with advanced soft tissue sarcoma, a randomized phase II trial (NCT00204568) compared oral **Trofosfamide** to the standard first-line treatment, Doxorubicin. While Doxorubicin showed a higher 6-month progression-free rate, **Trofosfamide** was associated with a significantly lower rate of serious adverse events. In frail or elderly patients with diffuse large B-cell lymphoma (DLBCL), retrospective studies of **Trofosfamide** in combination with Rituximab have demonstrated promising response rates and manageable toxicity, presenting a viable alternative for patients unsuitable for standard R-CHOP chemotherapy.

Comparison of Clinical Trial Results

Advanced Soft Tissue Sarcoma in the Elderly

A key clinical trial for **Trofosfamide** in the elderly is the randomized phase II study (NCT00204568) which compared its efficacy and safety with Doxorubicin in patients over 60 years of age with untreated metastatic soft tissue sarcoma.

Table 1: Efficacy and Safety of **Trofosfamide** vs. Doxorubicin in Elderly Patients with Advanced Soft Tissue Sarcoma (NCT00204568)

Outcome Measure	Trofosfamide (Arm B)	Doxorubicin (Arm A)
Number of Patients	80	40
Median Age (years)	70 (range, 60-89)	70 (range, 60-89)
6-Month Progression-Free Rate	27.6%	35.9%
Median Progression-Free Survival	2.8 months	4.3 months
Median Overall Survival	12.3 months	9.8 months
Serious Adverse Events	30.3%	59% (p=0.005)
Common Adverse Events	Dyspnoea, low-grade fatigue	Leukocytopenia, neutropenia, mucositis
Discontinuation (not progression)	7.9%	15.4%

Diffuse Large B-Cell Lymphoma in the Elderly/Frail

For elderly or frail patients with DLBCL who are often ineligible for standard R-CHOP, a combination of **Trofosfamide** and Rituximab has been explored. The following data is from a retrospective analysis of such patients.

Table 2: Efficacy and Safety of Rituximab and **Trofosfamide** in Elderly/Frail Patients with DLBCL

Outcome Measure	Rituximab + Trofosfamide
Number of Patients	21
Treatment Setting	First-line or relapsed/refractory
Overall Response Rate	90.5% (19/21)
Complete Remission Rate	52.4% (11/21)
Median Overall Survival (CR group)	14 months
Median Progression-Free Survival (CR group)	9 months
First-Line Therapy CR Rate	70% (7/10)
Key Toxicities	Cytopenia (most clinically relevant)
Treatment-Related Deaths	0

Experimental Protocols

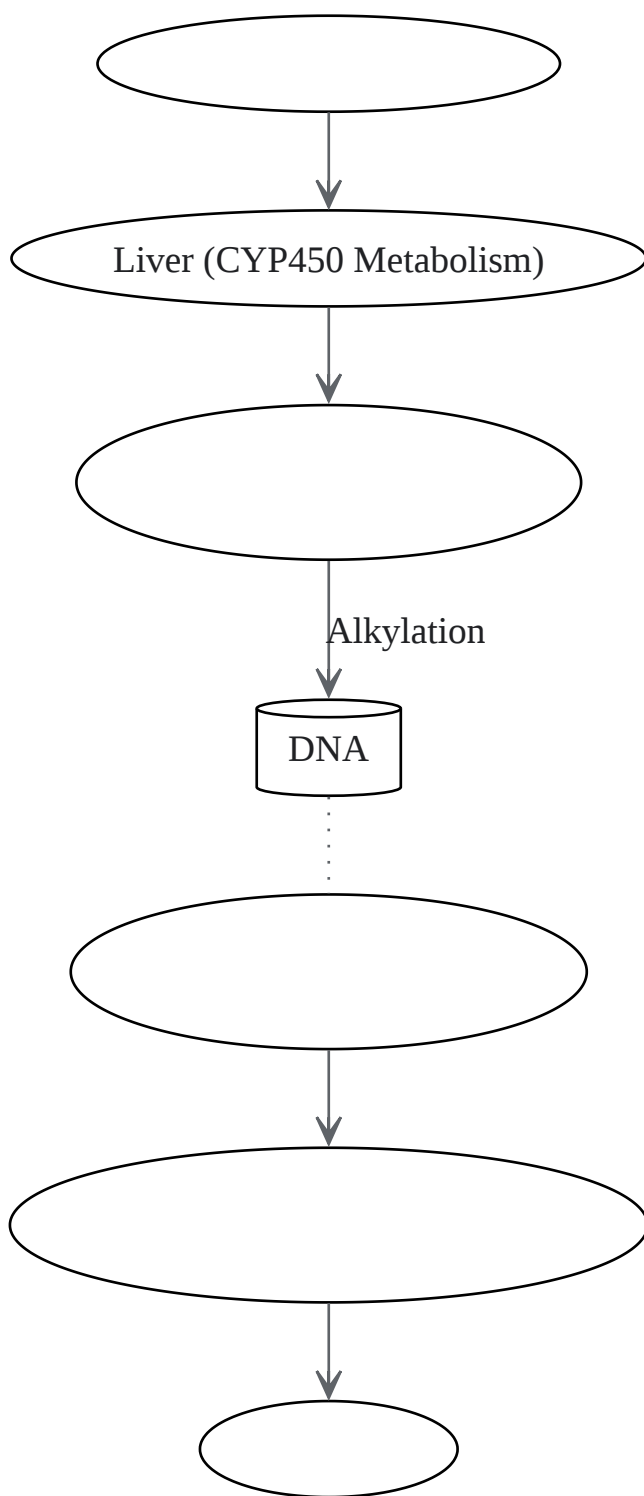
Randomized Phase II Trial in Soft Tissue Sarcoma (NCT00204568)

- Objective: To compare the efficacy and safety of oral **Trofosfamide** versus intravenous Doxorubicin in elderly patients with untreated metastatic soft tissue sarcoma.
- Patient Population: Patients aged 60 years and older with an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
- Treatment Arms:
 - Arm A (Doxorubicin): Doxorubicin administered intravenously for 6 cycles.
 - Arm B (**Trofosfamide**): Oral **Trofosfamide** administered continuously.
- Primary Endpoint: 6-month progression-free rate in the **Trofosfamide** arm.
- Randomization: Patients were randomly assigned in a 1:2 ratio to either the Doxorubicin or **Trofosfamide** arm.

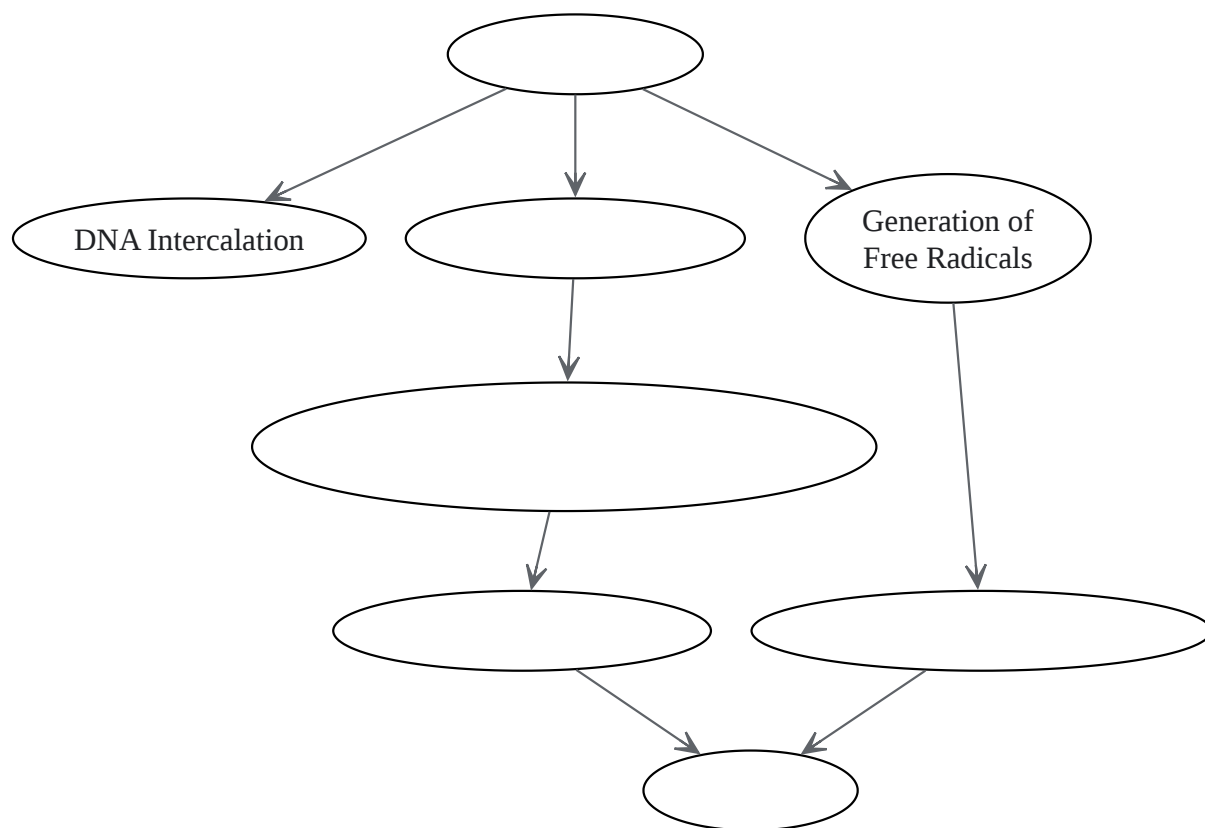
Retrospective Study in Diffuse Large B-Cell Lymphoma

- Objective: To evaluate the safety and therapeutic effectiveness of **Trofosfamide** alone or in combination with Rituximab in elderly and/or highly comorbid patients with DLBCL.
- Patient Population: Elderly and/or frail patients with histologically confirmed primary or secondary DLBCL, unsuitable for conventional chemotherapy.
- Treatment Regimen:
 - **Trofosfamide**: 50 mg given orally twice daily.
 - Rituximab: Administered at a standard dose in combination with **Trofosfamide**.
- Endpoints: Overall response rate (ORR), complete response (CR), partial response (PR), stable disease (SD), progressive disease (PD), time to progression (TTP), overall survival (OS), and toxicity profile.

Visualizing Mechanisms and Workflows Signaling Pathways

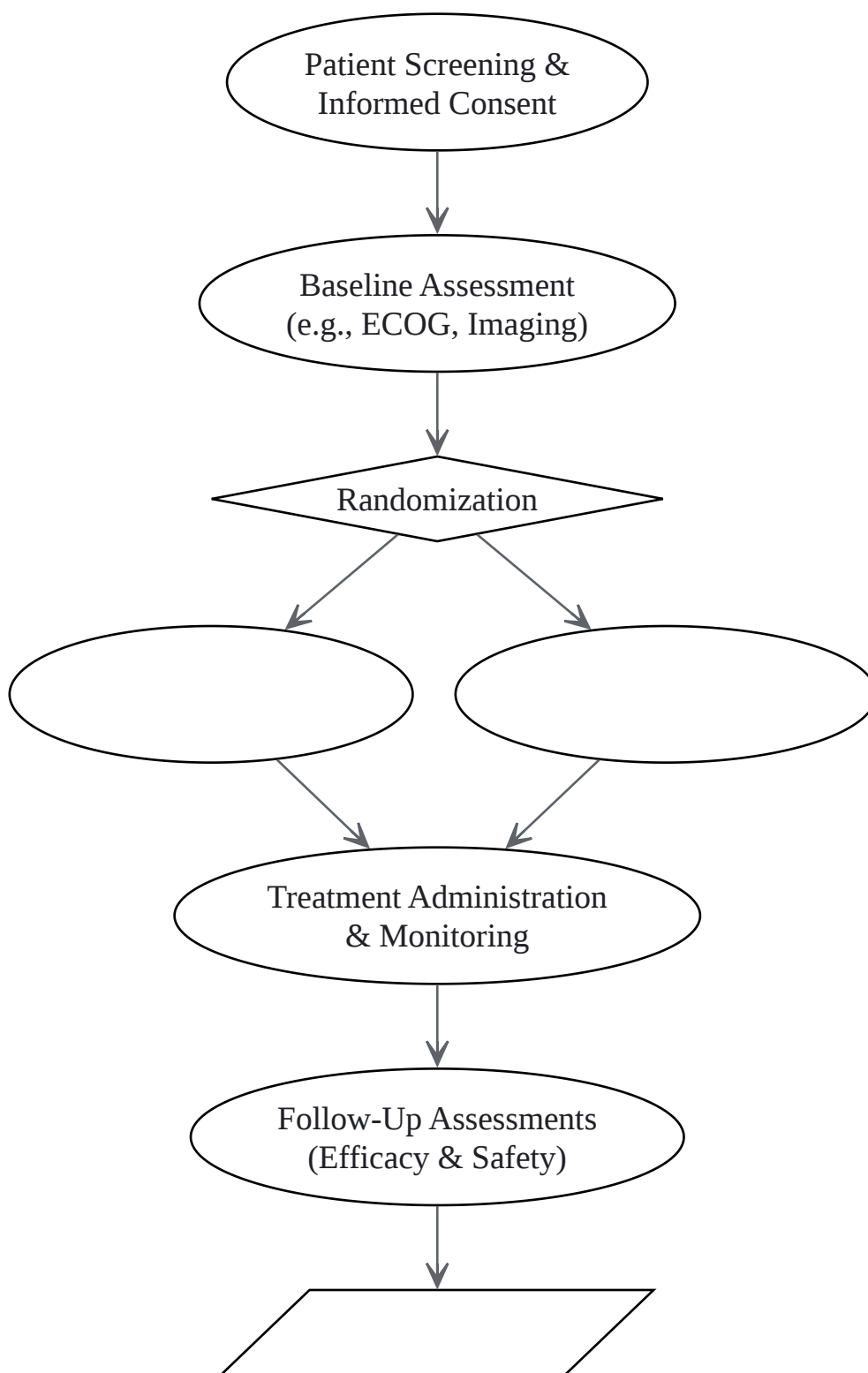


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Experimental Workflow



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